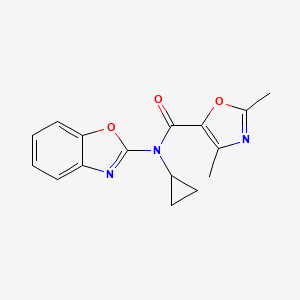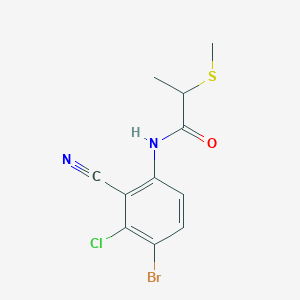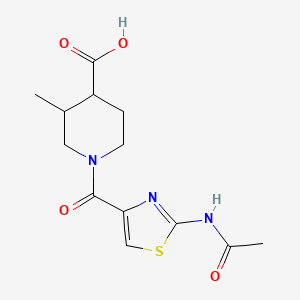![molecular formula C14H13N3O3S B7438189 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid, also known as TDBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of monoamine oxidase A activity, and the inhibition of cancer cell growth. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been shown to increase the levels of neurotransmitters such as GABA, serotonin, and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, its potential for the development of new drugs for neurological disorders and cancer, and its ability to modulate the activity of the GABA-A receptor. However, 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research on 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid, including the development of new drugs for neurological disorders and cancer, the investigation of its mechanism of action, and the exploration of its potential for the treatment of other diseases. Further research is also needed to fully understand the advantages and limitations of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid for lab experiments and its potential for clinical use.
Conclusion:
In conclusion, 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid is a chemical compound with potential applications in various areas of research, including medicinal chemistry, drug discovery, and neuropharmacology. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid for the development of new drugs and its potential for clinical use.
Synthesis Methods
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid can be synthesized by several methods, including a one-pot synthesis method, a solution-phase synthesis method, and a solid-phase synthesis method. The one-pot synthesis method involves the reaction of benzoyl chloride with pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid in the presence of a coupling agent. The solution-phase synthesis method involves the reaction of benzoyl chloride with pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid in a solvent, followed by purification through column chromatography. The solid-phase synthesis method involves the attachment of pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid to a solid support, followed by the reaction with benzoyl chloride.
Scientific Research Applications
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has potential applications in various areas of research, including medicinal chemistry, drug discovery, and neuropharmacology. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for neurological disorders. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been studied for its potential antitumor activity and has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[4-(thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-13(17-7-1-2-12(17)14(19)20)10-5-3-9(4-6-10)11-8-21-16-15-11/h3-6,8,12H,1-2,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXRCTWZZUKOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSN=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)


![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)

![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)

